2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane
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Overview
Description
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with diphenylmethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane typically involves the reaction of diphenylmethanol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction could produce diphenylmethane derivatives.
Scientific Research Applications
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the dioxolane ring.
Benzhydrol: Contains a hydroxyl group instead of the dioxolane ring.
Desoxypipradrol: A structurally related compound with stimulant properties.
Uniqueness
2-(Diphenylmethyl)-4,5-diphenyl-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical properties and reactivity compared to similar compounds. This structural feature can influence its stability, solubility, and interactions with other molecules.
Properties
CAS No. |
38270-63-2 |
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Molecular Formula |
C28H24O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-benzhydryl-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)28-29-26(23-17-9-3-10-18-23)27(30-28)24-19-11-4-12-20-24/h1-20,25-28H |
InChI Key |
PBXVIPYBVZPLGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(O2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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